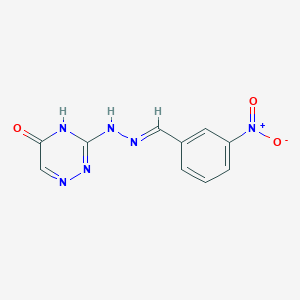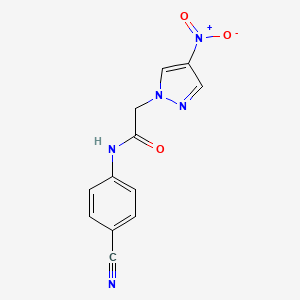![molecular formula C19H17N3O2S B5977952 2-[(4-hydroxy-6-phenyl-2-pyrimidinyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5977952.png)
2-[(4-hydroxy-6-phenyl-2-pyrimidinyl)thio]-N-(2-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-hydroxy-6-phenyl-2-pyrimidinyl)thio]-N-(2-methylphenyl)acetamide, also known as HMN-214, is a synthetic compound that has been extensively studied for its potential use as an anticancer drug. It belongs to the class of compounds known as small molecule inhibitors, which can block the activity of specific enzymes or other proteins involved in cancer cell growth and proliferation.
Mechanism of Action
2-[(4-hydroxy-6-phenyl-2-pyrimidinyl)thio]-N-(2-methylphenyl)acetamide works by inhibiting the activity of a specific protein called ribonucleotide reductase (RNR), which is involved in the synthesis of DNA precursors necessary for cancer cell growth and proliferation. By blocking RNR activity, this compound can prevent the synthesis of DNA and ultimately lead to cancer cell death. In addition to its effects on RNR, this compound has also been shown to inhibit the activity of other proteins involved in cancer cell survival and proliferation, such as AKT and mTOR.
Biochemical and Physiological Effects
In addition to its anticancer effects, this compound has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is necessary for tumor growth and metastasis. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, and to inhibit the migration and invasion of cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[(4-hydroxy-6-phenyl-2-pyrimidinyl)thio]-N-(2-methylphenyl)acetamide in lab experiments is its specificity for RNR and other cancer-related proteins, which can minimize off-target effects and toxicity. However, one limitation is that the optimal dosage and administration route for this compound in humans is still unknown, and more research is needed to determine its safety and efficacy in clinical trials.
Future Directions
There are several future directions for research on 2-[(4-hydroxy-6-phenyl-2-pyrimidinyl)thio]-N-(2-methylphenyl)acetamide. One area of interest is the development of more potent and selective derivatives of this compound that can target specific cancer types or overcome drug resistance. Another area of interest is the combination of this compound with other chemotherapy drugs or immunotherapy agents to enhance its anticancer effects. Finally, more research is needed to determine the optimal dosage and administration route for this compound in humans and to evaluate its safety and efficacy in clinical trials.
Synthesis Methods
The synthesis of 2-[(4-hydroxy-6-phenyl-2-pyrimidinyl)thio]-N-(2-methylphenyl)acetamide involves several steps, including the reaction of 2-mercaptopyrimidine with 4-chloro-6-phenylpyrimidine, followed by the reaction of the resulting intermediate with 2-methylphenylacetic acid. This process results in the formation of this compound, which can be purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
2-[(4-hydroxy-6-phenyl-2-pyrimidinyl)thio]-N-(2-methylphenyl)acetamide has been extensively studied for its potential use as an anticancer drug. It has shown promising results in preclinical studies, demonstrating its ability to inhibit the growth and proliferation of various cancer cell lines, including lung cancer, breast cancer, and pancreatic cancer. In addition, this compound has been shown to enhance the efficacy of other chemotherapy drugs, such as gemcitabine and cisplatin, in animal models.
properties
IUPAC Name |
N-(2-methylphenyl)-2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c1-13-7-5-6-10-15(13)20-18(24)12-25-19-21-16(11-17(23)22-19)14-8-3-2-4-9-14/h2-11H,12H2,1H3,(H,20,24)(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHUVPLDGVKMEQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC(=CC(=O)N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-chloro-4-fluorophenyl)amino]-6-propyl-4(3H)-pyrimidinone](/img/structure/B5977870.png)
![3-benzyl-4-[(2-isopropyl-1,3-benzoxazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5977879.png)
![2-[2-(4-hydroxyphenyl)vinyl]-6-iodo-3-(4-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B5977905.png)



![5-({[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}thio)-1,3,4-thiadiazol-2-amine](/img/structure/B5977929.png)
![5-[(2,4-difluorophenoxy)methyl]-N-(2-isopropoxyethyl)-3-isoxazolecarboxamide](/img/structure/B5977937.png)
![N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]-5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B5977941.png)
![({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl[(1-methyl-1H-imidazol-2-yl)methyl]amine](/img/structure/B5977960.png)
![N-[4-(cyanomethyl)phenyl]-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide](/img/structure/B5977961.png)
![1-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-4-ethyl-2,3-piperazinedione](/img/structure/B5977972.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]benzamide](/img/structure/B5977978.png)
